![molecular formula C18H21FN2OS B14152452 N'-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea CAS No. 89136-12-9](/img/structure/B14152452.png)
N'-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a phenyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea typically involves the reaction of 2-fluoroaniline with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The resulting intermediate is then reacted with phenyl[(propan-2-yl)sulfanyl]methyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. The urea moiety may facilitate hydrogen bonding interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-fluorophenyl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Succinic acid, 2-fluorophenyl 4-methylpent-2-yl ester
Uniqueness
N’-(2-Fluorophenyl)-N-methyl-N-{phenyl[(propan-2-yl)sulfanyl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the sulfanyl group provides redox activity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
89136-12-9 |
|---|---|
Fórmula molecular |
C18H21FN2OS |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-1-methyl-1-[phenyl(propan-2-ylsulfanyl)methyl]urea |
InChI |
InChI=1S/C18H21FN2OS/c1-13(2)23-17(14-9-5-4-6-10-14)21(3)18(22)20-16-12-8-7-11-15(16)19/h4-13,17H,1-3H3,(H,20,22) |
Clave InChI |
SDLMHOGZJFZWDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC(C1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


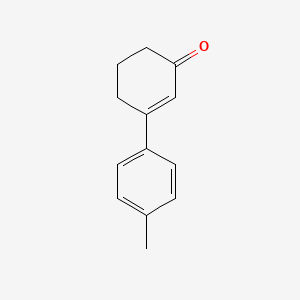
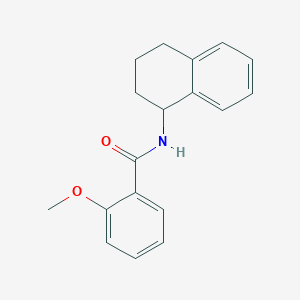
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
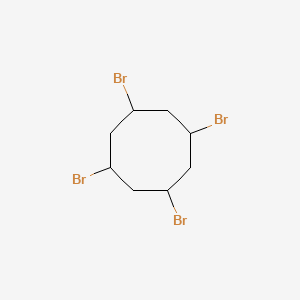



![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
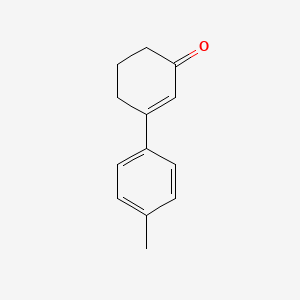
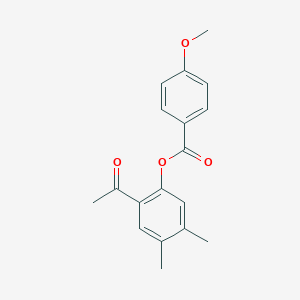

![1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14152427.png)
![1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)](/img/structure/B14152440.png)
![N-[2-oxo-2-[2-(3-pyridinylmethylidene)hydrazinyl]ethyl]-2,2-diphenylacetamide](/img/structure/B14152449.png)
